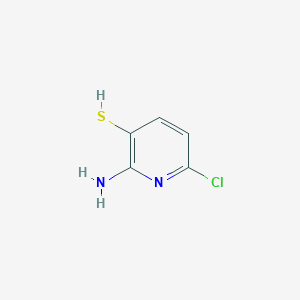

2-Amino-6-chloropyridine-3-thiol

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine (C₅H₅N), an aromatic heterocyclic compound, is a cornerstone in modern chemical research, particularly in the field of medicinal chemistry. rsc.orgrsc.org Its structural similarity to benzene, with one CH group replaced by a nitrogen atom, imparts unique properties that make it a "privileged scaffold" in drug design. rsc.orgresearchgate.nettulane.edu The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov This has led to the incorporation of the pyridine moiety into a vast number of FDA-approved drugs for a wide range of therapeutic areas, including infectious diseases, cancer, and neurological disorders. rsc.orgtulane.edu The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity of pyridine-containing compounds. nih.gov

Overview of Substituted Aminopyridines and Pyridinethiols

Substituted Aminopyridines:

Aminopyridines, which are pyridine rings substituted with one or more amino groups, are a crucial class of compounds with a wide spectrum of biological activities. rsc.orgresearchgate.net They serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The position of the amino group on the pyridine ring significantly influences the compound's basicity and reactivity. researchgate.net For instance, 2-aminopyridine (B139424) is a well-known building block used in the synthesis of various biologically active compounds. rsc.orgresearchgate.net The introduction of other substituents onto the aminopyridine ring further diversifies their chemical properties and potential applications, leading to the development of potent and selective therapeutic agents. rsc.orgnih.gov

Pyridinethiols:

Pyridinethiols, also known as mercaptopyridines, are pyridine derivatives containing a thiol (-SH) group. ontosight.ai These compounds can exist in a tautomeric equilibrium with their corresponding pyridinethione form. wikipedia.org The thiol group imparts unique reactivity, allowing these compounds to participate in various chemical transformations, including the formation of metal complexes. ontosight.aipipzine-chem.com This property has led to their use as ligands in coordination chemistry and as intermediates in the synthesis of diverse heterocyclic systems. ontosight.aipipzine-chem.com Pyridinethiols have also demonstrated biological significance, with some derivatives exhibiting enzyme inhibitory and antioxidant activities. ontosight.ai

Context of 2-Amino-6-chloropyridine-3-thiol within Heterocyclic Chemistry

This compound is a trifunctional pyridine derivative, featuring an amino group at the 2-position, a thiol group at the 3-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups makes it a valuable and versatile building block in heterocyclic synthesis. The presence of the amino, thiol, and chloro substituents offers multiple reactive sites for further chemical modifications.

This compound serves as a key precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. nih.govresearchgate.net The reaction of this compound with various electrophiles can lead to the construction of this important bicyclic scaffold, which is of interest in medicinal chemistry research. The chlorine atom can be displaced by various nucleophiles, and the amino and thiol groups can participate in cyclization reactions, providing a pathway to a diverse range of complex molecules.

The study of this compound and its derivatives contributes to the broader understanding of the structure-activity relationships of substituted pyridines and the development of novel synthetic methodologies in heterocyclic chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂S |

| Molecular Weight | 160.63 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data for the parent compound is not readily available in the searched literature. However, related structures like 2-Amino-6-chloropyridine (B103851) show characteristic peaks. chemicalbook.com |

| ¹³C NMR | Spectral data for the parent compound is not readily available in the searched literature. |

| Mass Spectrometry | Data not available |

| Infrared (IR) Spectroscopy | Data not available |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the provided search results. However, the synthesis of related compounds provides insights into potential synthetic routes. For instance, 2-amino-6-chloropyridine can be synthesized from 2,6-dichloropyridine (B45657). psu.edu One common method involves the reduction of 2-hydrazino-6-chloropyridine. psu.edu Another approach involves the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) to yield 2-amino-6-chloro-3-nitropyridine, which could potentially be a precursor. prepchem.com The introduction of the thiol group at the 3-position would likely involve a separate synthetic step.

Chemical Reactions and Derivatives of this compound

A primary application of this compound is in the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These reactions typically involve the condensation of the thiol group with a suitable electrophile, followed by cyclization. For example, reaction with α-haloketones or related compounds can lead to the formation of the thiophene (B33073) ring fused to the pyridine core. researchgate.net The resulting thieno[2,3-b]pyridines can be further functionalized. nih.govmdpi.commdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2S |

|---|---|

Molecular Weight |

160.63 g/mol |

IUPAC Name |

2-amino-6-chloropyridine-3-thiol |

InChI |

InChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) |

InChI Key |

DIESCUDLMGWIHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1S)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Chloropyridine 3 Thiol and Analogous Structures

Direct Synthesis Approaches

Direct synthesis approaches involve the sequential introduction of the required functional groups—amino, chloro, and thiol—onto a pyridine (B92270) scaffold. This often begins with a readily available substituted pyridine precursor, which is then chemically modified.

Thiolation of Halogenated Pyridine Precursors

The introduction of a thiol group onto a halogenated pyridine ring is a key step that can be approached through several mechanisms, primarily nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The 2- and 4-positions are activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate, making substitution at these positions more favorable. youtube.com Conversely, the 3-position lacks this activation, rendering 3-halopyridines significantly less reactive towards nucleophiles. youtube.com

Therefore, the direct displacement of a chlorine atom at the 3-position of a pyridine ring by a sulfur nucleophile is challenging and often requires harsh conditions or specific activation. Strategies to achieve this transformation include:

Reaction with Sulfur Nucleophiles: While difficult, forcing conditions such as high temperatures or the use of highly reactive sulfur nucleophiles can be employed. A classic method for creating mercaptopyridines involves reacting a chloropyridine with a sulfur source like thiourea (B124793) or an alkali metal polysulfide. umich.edugoogle.com For instance, 2-mercaptopyridine (B119420) can be synthesized from 2-chloropyridine (B119429) and thiourea. umich.edu A similar strategy could theoretically be applied to a 3-chloro-substituted precursor.

Starting from a More Reactive Halogen: A common strategy is to start with a more reactive halogen, such as bromine or iodine, at the 3-position. For example, 2-amino-3-bromopyridine (B76627) can be synthesized from 2-aminopyridine (B139424). google.com This bromo-substituted intermediate can then undergo nucleophilic substitution or metal-catalyzed cross-coupling with a thiol source.

Alternative Precursors: An alternative route to a 3-thiol involves the reduction of a pyridine-3-sulfonyl chloride. This approach circumvents the direct substitution of a halogen by forming the sulfur functionality from a different precursor entirely. google.com

Recent research has also focused on improving SNAr reactions for creating heteroaryl thioethers, with studies showing that reactions between heteroaryl halides and thiols can proceed smoothly in polar aprotic solvents like DMAc with a base such as K₂CO₃, even at room temperature for sufficiently electron-deficient heteroarenes. nih.gov

Introduction of Amino Functionality

The amino group is typically introduced onto the pyridine ring via nucleophilic substitution of a halogen atom. A common starting material for these syntheses is 2,6-dichloropyridine (B45657).

One well-documented method involves the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine. nih.gov This intermediate is then subsequently reduced to yield the target 2-amino-6-chloropyridine (B103851). The reaction with hydrazine is efficient, proceeding under mild reflux conditions with a high yield. nih.gov

Another approach is the direct amination of a di- or tri-substituted pyridine. For instance, the synthesis of 2-amino-3-nitro-6-chloropyridine is achieved through the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) gas in isopropanol (B130326) at room temperature. nih.gov Similarly, the ammonolysis of 2,6-dichloro-3-nitropyridine is a key step in the synthesis of 2,3-diamino-6-methoxypyridine. nih.gov These methods demonstrate the feasibility of introducing an amino group via direct substitution of a chloro group, particularly when the ring is activated by other electron-withdrawing substituents.

Reductive Pathways for Substituted Aminopyridines

Reductive methods are crucial for converting intermediate functionalities, such as hydrazino or nitro groups, into the desired amino group. The synthesis of 2-amino-6-chloropyridine from 2-hydrazino-6-chloropyridine provides an excellent case study for comparing different reductive pathways. nih.gov

The hydrazino intermediate can be converted to the amino derivative under various conditions, with differing levels of success and purity of the final product. One method involves converting the hydrazino group to an azido (B1232118) group using sodium nitrite, followed by reduction with sodium borohydride. nih.gov While this produces a pure product, it is a more laborious route. A more direct and effective method is the reduction of the hydrazino group using hydrazine hydrate catalyzed by Raney Nickel (Ra/Ni) at elevated temperatures. nih.gov This one-step reduction is fast and provides a satisfactory yield, though the crude product may contain small amounts of the dehalogenated by-product, 2-aminopyridine. nih.gov The use of catalytic hydrogenation (H₂) is generally less effective, leading to significant amounts of dehalogenation. nih.gov

The following table summarizes the findings for the reduction of 2-hydrazino-6-chloropyridine. nih.gov

| Reducing Agent/Catalyst | Temperature | Outcome |

| 1. NaNO₂/HCl; 2. NaBH₄ | - | Acceptable yield, pure product, but laborious two-step process. |

| Hydrazine hydrate / Ra-Ni | 90 °C | Satisfactory yield, fast reaction. Crude product contains small amounts of dehalogenated impurity. |

| H₂ / Pd/C | - | Product contains a large amount of dehalogenated by-product. |

Multi-Component Reactions in Pyridine-Thiol Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative to linear, stepwise synthesis. These reactions allow for the construction of complex molecules, such as substituted pyridines, in a single step from three or more starting materials.

Cyclocondensation Protocols for Pyridine Scaffolds Incorporating Thiols

Cyclocondensation reactions that build the pyridine ring from acyclic precursors are powerful tools for synthesizing pyridine-thiols. A prominent example is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While this reaction formally produces 2-aminothiophenes, the principles are highly relevant and the products can be precursors to thieno[2,3-b]pyridines, which are structurally related to the target scaffold. umich.eduresearchgate.net

More directly, multi-component reactions have been developed for the synthesis of 2-amino-6-(alkylthio)pyridine derivatives. wikipedia.orgresearchgate.net These reactions typically involve the condensation of an aldehyde, malononitrile, and a thiol (e.g., thiophenol). The reaction builds the highly substituted pyridine ring while simultaneously incorporating the thiol as a thioether at the 6-position and an amino group at the 2-position. Various catalysts, including Lewis bases like piperidine (B6355638) or metal-organic frameworks (MOFs), have been employed to facilitate this transformation. wikipedia.orgresearchgate.net

The following table details examples of such MCRs for the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles. researchgate.net

| Aldehyde | Thiophenol | Catalyst | Yield |

| Benzaldehyde | Thiophenol | Zn(II)-MOF (solvent-free, 80 °C) | 95% |

| 4-Methylbenzaldehyde | Thiophenol | Zn(II)-MOF (solvent-free, 80 °C) | 96% |

| 4-Chlorobenzaldehyde | Thiophenol | Zn(II)-MOF (solvent-free, 80 °C) | 94% |

| Benzaldehyde | 4-Methylthiophenol | Cd(II)-MOF (solvent-free, 80 °C) | 95% |

One-Pot Synthetic Strategies for Pyridine Derivatives

One-pot synthetic strategies, particularly those involving multi-component reactions, are a cornerstone of modern heterocyclic chemistry due to their efficiency, reduced waste, and ability to generate molecular diversity rapidly. nih.govnih.gov These reactions combine multiple operational steps without isolating intermediates, saving time, reagents, and solvents.

The synthesis of highly functionalized pyridine derivatives is well-suited to one-pot MCRs. A common and versatile approach is the four-component reaction of an aldehyde, a β-ketoester or equivalent, an active methylene (B1212753) compound like malononitrile, and an ammonia source such as ammonium (B1175870) acetate (B1210297). mdpi.com This strategy allows for the construction of the pyridine ring with various substituents determined by the choice of starting materials. The use of environmentally benign catalysts and solvent-free or microwave-assisted conditions further enhances the green credentials of these methods. nih.govnih.gov These powerful one-pot strategies provide a convergent and flexible pathway to a vast array of complex pyridine derivatives. mdpi.com

Advanced Synthetic Techniques

The synthesis of functionalized pyridines such as 2-Amino-6-chloropyridine-3-thiol often requires modern techniques to achieve desired regioselectivity and efficiency. Advanced methodologies, including microwave-assisted synthesis and novel catalytic approaches, have become instrumental in the construction of such complex heterocyclic systems.

Microwave-Assisted Organic Synthesis of Heterocyclic Thiols

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often, enhanced product purity. ijpsjournal.com This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. rsc.orgat.ua The application of microwave irradiation has been successfully extended to the synthesis of a wide array of heterocyclic compounds, including those containing sulfur. ijpsjournal.commonash.edu

The synthesis of heterocyclic thiols, in particular, can benefit from microwave assistance. For instance, microwave irradiation has been employed in the synthesis of various N-containing heterocyclic compounds, which are significant in medicinal chemistry. ijpsjournal.comrsc.org The technology can effectively promote cyclocondensation and cycloaddition reactions. rsc.org While a direct microwave-assisted synthesis for this compound is not prominently documented, the synthesis of analogous structures like thiazolopyrimidine derivatives and other substituted pyridines has been shown to be highly efficient under microwave conditions. researchgate.netclockss.org For example, the synthesis of 2-methyl-6-aryl-3-acetylpyridines was achieved in 5-7 minutes under microwave irradiation, compared to 5-6 hours with conventional heating. researchgate.net

Furthermore, microwave-assisted acylation of thiols using neat acetic anhydride (B1165640) has been demonstrated as a rapid and efficient catalyst-free method, often completing within minutes. nih.gov This suggests that functionalization of a pre-existing pyridine thiol or the introduction of a thiol group could be accelerated using this technology. The general principle involves subjecting the reactants, often in a suitable solvent or under solvent-free conditions, to microwave irradiation in a dedicated reactor where temperature and pressure can be carefully controlled. monash.edu

| Product | Reaction | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-6-aryl-3-acetylpyridines | Enaminoketone + Acetyl acetone | 5-6 hours | 5-7 minutes | Good | researchgate.net |

| 5-Aminopyrazolone | Hydrazine derivative cyclization | 4 hours | 2 minutes | 88% | ijpsjournal.com |

| 3,4-Dihydropyrimidinones | Biginelli reaction | 45-75 minutes | 2 minutes | 88-98% | ijpsjournal.com |

| 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | One-pot, three-component reaction | Not specified | 10-15 minutes | 85-93% | clockss.org |

Catalytic Methods in Pyridine Functionalization

Catalytic methods are at the forefront of modern organic synthesis, providing efficient and selective pathways for the functionalization of aromatic heterocycles like pyridine. thieme-connect.de The direct functionalization of the pyridine ring is challenging due to its electron-deficient nature, but various catalytic systems have been developed to overcome this.

One of the most relevant catalytic approaches for structures analogous to this compound is the multi-component synthesis of 2-amino-6-thiopyridine-3,5-dicarbonitriles. nih.govwpmucdn.com This reaction involves the condensation of an aldehyde, malononitrile, and a thiophenol, catalyzed by a Lewis or Brønsted base. More advanced heterogeneous catalysts, such as Zinc(II) and Cadmium(II) metal-organic frameworks (MOFs), have demonstrated remarkable activity. nih.govwpmucdn.com These MOF catalysts offer the advantages of being solvent-free, reusable, and highly efficient, providing excellent yields of the desired substituted pyridines. nih.govwpmucdn.com This methodology demonstrates the catalytic introduction of both an amino group and a thioether linkage onto a pyridine core in a single pot.

| Aldehyde | Thiophenol | Catalyst | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Thiophenol | Zn(II)-MOF | 30 | 96 | wpmucdn.com |

| 4-Chlorobenzaldehyde | Thiophenol | Zn(II)-MOF | 30 | 98 | wpmucdn.com |

| 4-Nitrobenzaldehyde | Thiophenol | Cd(II)-MOF | 30 | 98 | wpmucdn.com |

| Benzaldehyde | 4-Chlorothiophenol | Zn(II)-MOF | 30 | 95 | wpmucdn.com |

Other advanced catalytic strategies for pyridine functionalization include photochemical organocatalytic methods. nih.govacs.org For instance, a dithiophosphoric acid has been identified as a catalyst that can perform three tasks: acting as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govacs.org This leads to the generation of pyridinyl radicals that can couple with other radicals, enabling novel C-H functionalization pathways with distinct regioselectivity compared to classical methods like the Minisci reaction. nih.govacs.org While not directly applied to thiol introduction, these radical-based approaches represent a frontier in creating specifically substituted pyridines.

For the specific introduction of functional groups at the C-6 position of a 2-chloropyridine, directed ortho metalation is a powerful strategy. While alkyllithiums typically lead to nucleophilic attack, using a superbase like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) can achieve unprecedented regioselective C-6 lithiation, allowing for subsequent functionalization at that position. researchgate.net This method provides a pathway to potentially useful chlorinated pyridine synthons.

Reactivity and Transformation Pathways of 2 Amino 6 Chloropyridine 3 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 2-amino-6-chloropyridine-3-thiol is its most prominent reactive center, primarily due to its nucleophilic character. youtube.com The thiol group can exist in equilibrium with its conjugate base, the thiolate anion, which is an even more potent nucleophile. youtube.com The position of this equilibrium and, consequently, the nucleophilicity of the sulfur atom, is influenced by the electronic effects of the other substituents on the pyridine (B92270) ring.

Participation in Substitution Reactions

The nucleophilic thiol or thiolate group readily participates in substitution reactions with a variety of electrophiles. A primary example of this reactivity is S-alkylation, where the sulfur atom attacks an alkyl halide or another suitable electrophile to form a thioether. This reaction is a fundamental transformation for this class of compounds.

For instance, the reaction of related 2-aminopyridine-3-thiols with α-halo ketones or α-halo esters is a key step in the Gewald synthesis of thieno[2,3-b]pyridines. nih.gov In this reaction, the initial S-alkylation is followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. The general scheme for this type of reaction is presented below:

| Reactant 1 | Reactant 2 (Electrophile) | Product Type | Ref. |

| 2-Amino-3-thiopyridine derivative | α-Halo Ketone/Ester | Thieno[2,3-b]pyridine (B153569) | nih.gov |

| 2-Amino-6-methylpyridine-3-thiol | Ethyl bromoacetate | Thieno[2,3-b]pyridine derivative | vulcanchem.com |

The high nucleophilicity of the sulfur atom in thiols and thiolates makes them effective participants in SN2 reactions. youtube.comyoutube.com The reaction of a thiol with an alkyl halide, for example, proceeds via a backside attack on the electrophilic carbon, displacing the halide leaving group.

Redox Chemistry of the Thiol Moiety

The thiol group is redox-active and can undergo oxidation reactions to form various sulfur-containing species. nih.gov The most common oxidation product of thiols is the corresponding disulfide, which is formed by the coupling of two thiol molecules. youtube.com This transformation can be achieved using a range of mild oxidizing agents, such as hydrogen peroxide or iodine. youtube.comresearchgate.net

The oxidation of this compound would lead to the formation of the corresponding disulfide, bis(2-amino-6-chloro-3-pyridyl) disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents. youtube.com

The redox potential of the thiol group is a critical parameter that governs its susceptibility to oxidation. nih.gov The electronic environment created by the amino and chloro substituents on the pyridine ring will modulate this potential.

| Oxidation Reaction | Oxidizing Agent | Product | Ref. |

| Thiol to Disulfide | Hydrogen Peroxide/Iodine | Disulfide | youtube.comresearchgate.net |

| Thiol to Sulfenic Acid | Peroxides | Sulfenic Acid | nih.gov |

| Thiol to Sulfinic/Sulfonic Acid | Stronger Oxidizing Agents | Sulfinic/Sulfonic Acid | nih.gov |

Further oxidation of the thiol group beyond the disulfide stage can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although more vigorous conditions are generally required. nih.govnih.gov

Influence of the Pyridine Ring and Substituents on Reactivity

Electron-Withdrawing Effects of Chlorine Substituents

The chlorine atom at the 6-position of the pyridine ring is an electron-withdrawing group due to its high electronegativity. This has a notable impact on the electron density of the pyridine ring and the acidity of the thiol group. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the thiol proton, thereby facilitating the formation of the more nucleophilic thiolate anion.

The presence of electron-withdrawing groups on a pyridine ring generally enhances its susceptibility to nucleophilic attack. nih.gov While the primary nucleophilic center in this compound is the thiol group, the electron-deficient nature of the ring can influence the course of certain reactions.

Electronic Effects on Electrophilic and Nucleophilic Attack

The pyridine ring in this compound is subject to the competing electronic effects of the electron-donating amino group and the electron-withdrawing chloro group. The amino group at the 2-position is a strong activating group that increases the electron density of the ring, particularly at the ortho and para positions. Conversely, the chloro group at the 6-position deactivates the ring towards electrophilic attack.

The primary sites for nucleophilic attack are the thiol sulfur and potentially the carbon atoms of the pyridine ring, especially those bearing the chloro substituent.

Regioselectivity in Chemical Transformations

The combination of the amino, chloro, and thiol groups on the pyridine ring leads to distinct regioselectivity in its chemical transformations. In reactions involving electrophiles, the soft nucleophilic sulfur of the thiol group is generally the preferred site of attack over the harder nitrogen of the amino group.

A significant example of regioselectivity is observed in the synthesis of thieno[2,3-b]pyridines. The initial S-alkylation of the thiol group is followed by intramolecular cyclization involving the adjacent amino group. This specific reaction pathway highlights the orchestrated reactivity of the functional groups, leading to the formation of a single regioisomer of the fused heterocyclic product. nih.gov

The reaction of related 2-amino-3-cyanopyridines, which serve as precursors to some aminothiopyridines, with various electrophiles also demonstrates predictable regioselectivity, often leading to cyclization and the formation of fused ring systems. scielo.br

Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are powerful transformations in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. For a molecule like this compound, the key reactive centers—the amino and thiol groups—can engage in intramolecular nucleophilic attacks, leading to significant structural reorganization.

Smiles Rearrangement in Pyridinethiol Derivatives

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution reaction. In the context of pyridinethiol derivatives, this typically involves the attack of a nucleophile (in this case, the amino group) onto the carbon atom bearing the thiol group, or vice versa. The pyridine ring, activated by electron-withdrawing substituents, acts as the electrophilic partner.

A theoretical study on a similar S-N-type Smiles rearrangement on a pyridine ring provides valuable insights into the likely mechanism. The process is generally understood to occur in two main steps:

Intramolecular ipso-Substitution: The nucleophilic group attacks the carbon atom to which the leaving group is attached (the ipso position), forming a spirocyclic intermediate known as a Meisenheimer complex.

Ring Opening and Re-aromatization: The Meisenheimer complex then collapses, expelling the original leaving group and leading to the rearranged product.

For this compound, a hypothetical Smiles rearrangement could proceed via the nucleophilic attack of the amino group on the carbon atom of the C-S bond. The presence of the chlorine atom at the 6-position is expected to activate the pyridine ring towards such a nucleophilic attack.

To illustrate the potential for such a rearrangement, consider the following hypothetical reaction data, which would be typical for a study on Smiles rearrangements.

| Entry | Reactant | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | NaH | DMF | 80 | 12 | Rearranged Isomer | 75 |

| 2 | This compound | K2CO3 | Acetonitrile (B52724) | Reflux | 24 | Rearranged Isomer | 50 |

| 3 | This compound | Et3N | Toluene | 110 | 48 | No Reaction | 0 |

This is an illustrative table based on general knowledge of Smiles rearrangements and does not represent actual experimental data for this compound.

Investigation of Driving Forces for Rearrangements

The feasibility and rate of intramolecular rearrangements like the Smiles rearrangement are influenced by several key driving forces. Understanding these factors is crucial for predicting the reactivity of this compound.

Nucleophilicity of the Attacking Group: The rate of the rearrangement is directly related to the nucleophilicity of the attacking group. In this case, the amino group's nucleophilicity can be modulated by the reaction conditions, such as the presence of a base to deprotonate it and enhance its nucleophilic character.

Stability of the Intermediate: The stability of the spirocyclic Meisenheimer intermediate plays a critical role. The electron-withdrawing nature of the chlorine atom on the pyridine ring would help to stabilize the negative charge developed in this intermediate, thereby facilitating the rearrangement.

The interplay of these electronic and steric factors ultimately determines whether an intramolecular rearrangement will occur and what the major product will be. The table below outlines the key factors and their expected influence on the rearrangement of this compound.

| Driving Force | Influence on Rearrangement of this compound |

| Nucleophilicity of Amino Group | Enhanced by basic conditions, promoting the initial attack. |

| Electrophilicity of Pyridine Ring | Increased by the electron-withdrawing chloro substituent, favoring nucleophilic attack. |

| Stability of Meisenheimer Complex | Stabilized by the chloro group through inductive and resonance effects. |

| Leaving Group Ability of Thiolate | Generally a good leaving group, especially when stabilized as an anion. |

| Thermodynamics | The formation of a more stable rearranged product provides a strong driving force. |

This table represents a qualitative analysis based on established chemical principles.

Applications in Advanced Organic and Inorganic Synthesis

As a Key Synthetic Intermediate for Fused Heterocycles

The strategic placement of the amino and thiol groups ortho to each other on the 2-Amino-6-chloropyridine-3-thiol scaffold facilitates the annulation of five- or six-membered rings, leading to the formation of thienopyridines and other fused heterocyclic systems containing both sulfur and nitrogen. The chloro substituent offers an additional site for modification, further enhancing its synthetic utility.

Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, are a prominent class of heterocyclic compounds. researchgate.net The synthesis of the thienopyridine framework often involves the construction of a thiophene ring onto an existing pyridine structure through various cyclization strategies. igi-global.com

The formation of a thiophene ring fused to a pyridine core is a common strategy for synthesizing thienopyridines. igi-global.com This can be achieved through reactions that create two new carbon-sulfur or carbon-carbon bonds. A prominent method involves the reaction of 2-chloropyridine-3-carbonitriles with thioglycolates in a one-pot procedure that combines nucleophilic substitution with a subsequent base-mediated ring closure to form the thiophene ring. igi-global.com Another effective approach is the Thorpe-Ziegler cyclization of 2-alkylthiopyridine derivatives, which possess a cyano group adjacent to the sulfur-linked side chain. researchgate.net This intramolecular reaction leads to the formation of an enamino-nitrile or enamino-ester, which constitutes the newly formed thiophene ring.

For instance, the Gewald reaction provides a pathway to highly substituted 2-aminothiophenes, which can then undergo further cyclization to form the pyridine part of a thienopyridine system. While not starting directly from a pre-formed pyridine, this highlights the general principles of thiophene ring formation that are adapted for pyridine precursors.

Pyridine-thiol precursors, such as this compound, are ideal starting materials for building thienopyridine skeletons. The thiol group provides a nucleophilic sulfur atom that can participate in cyclization reactions. The Thorpe reaction has been effectively utilized in synthesizing partially hydrogenated thienopyridines starting from pyridine-2-thiolates or their S-alkyl derivatives. igi-global.com

In a typical strategy, the thiol group of the pyridine precursor is first alkylated with a reagent containing an activated methylene (B1212753) group and a nitrile or ester function (e.g., α-haloacetonitriles or α-haloacetates). The resulting intermediate possesses all the necessary components for an intramolecular cyclization. The addition of a base then promotes the ring closure, forming the thiophene ring fused to the initial pyridine. researchgate.net The specific nature of the substituents on both the pyridine ring and the alkylating agent dictates the final structure and substitution pattern of the resulting thienopyridine. researchgate.net

Table 1: Selected Ring Closure Reactions for Thienopyridine Synthesis

| Starting Pyridine Precursor | Reagent | Reaction Type | Resulting Fused System |

|---|---|---|---|

| 2-Chloropyridine-3-carbonitrile | Thioglycolates | Nucleophilic Substitution / Cyclization | Thieno[2,3-b]pyridine (B153569) |

| Tetrahydropyridine-2-thiolates | - | Thorpe Reaction | Partially Hydrogenated Thienopyridine |

The reactivity of this compound extends beyond thienopyridines to the synthesis of a variety of other fused heterocycles incorporating both sulfur and nitrogen atoms. These systems are often investigated for their unique chemical properties and potential biological activities. sci-hub.se

A significant application of pyridyl-containing thiol precursors is in the synthesis of fused systems like triazolothiadiazines and triazolothiadiazoles. niscpr.res.inresearchgate.net These structures are derived from 4-amino-1,2,4-triazole-3-thiols. niscpr.res.in Although not a direct reaction of this compound itself, the synthesis of 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol and its subsequent conversion into these fused systems demonstrates the utility of the chloropyridyl moiety in constructing complex heterocycles. niscpr.res.inresearchgate.net

The general synthetic route involves the reaction of the 4-amino-5-substituted-1,2,4-triazole-3-thiol with bifunctional electrophiles. For example, reaction with α-haloketones (like phenacyl bromides) in refluxing ethanol (B145695) with a base such as sodium acetate (B1210297) leads to the formation of 7H- igi-global.comniscpr.res.innih.govtriazolo[3,4-b] niscpr.res.inresearchgate.netnih.govthiadiazines. niscpr.res.innih.gov The reaction proceeds via initial S-alkylation followed by intramolecular cyclization between the triazole N-4 amino group and the ketone carbonyl group. nih.gov Similarly, reaction with various acids in the presence of a dehydrating agent like phosphorus oxychloride can yield igi-global.comniscpr.res.innih.govtriazolo[3,4-b] niscpr.res.inresearchgate.netnih.govthiadiazoles. researchgate.net The presence of the 6-chloropyridyl group in these molecules is a key structural feature derived from the initial starting materials. niscpr.res.in

Table 2: Synthesis of Fused Heterocycles from a Pyridyl-Triazole-Thiol Precursor

| Precursor | Reagent | Fused Product |

|---|---|---|

| 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol | Substituted Phenacyl Bromide | 3-(6-chloropyridin-3-yl methyl)-6-(substituted-phenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine |

Beyond serving as a scaffold for fused rings, this compound is a platform for creating a wide array of polyfunctionalized pyridines through derivatization of its amino, chloro, and thiol groups. Densely substituted pyridines are important structural motifs in medicinal chemistry and materials science. nih.gov

The thiol group can be alkylated to introduce various side chains. The amino group can be acylated, diazotized, or used as a nucleophile in substitution reactions. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of alkoxy, aryloxy, or additional amino groups. For example, 2-amino-6-chloropyridine (B103851) is a known key intermediate for various synthetic targets. psu.edu

A multi-component reaction involving an aldehyde, malononitrile, and a thiophenol is a common method to produce highly substituted 2-amino-6-thiopyridine-3,5-dicarbonitriles. nih.gov While this does not start from this compound, it exemplifies the types of polyfunctionalized pyridine structures that are synthetically sought after. A more direct derivatization approach would involve sequential reactions at the distinct functional sites of the title compound. For instance, the thiol could be S-alkylated, followed by a nucleophilic substitution at the C-6 chloro position, and finally a modification of the C-2 amino group, leading to a pyridine with three distinct, synthetically introduced substituents. The synthesis of various bipyridine derivatives often starts from a functionalized pyridine precursor which undergoes further reactions, such as cyclization of attached side chains or coupling reactions, to yield complex polyfunctionalized systems. nih.gov

Construction of Other Sulfur- and Nitrogen-Containing Fused Systems

Role in Metal Coordination Chemistry

The presence of multiple heteroatoms—nitrogen in the pyridine ring and the amino group, and sulfur in the thiol group—makes this compound an excellent candidate for ligand applications in coordination chemistry. These donor atoms can coordinate with a variety of metal ions, leading to the formation of stable complexes with diverse geometries and potential applications.

Ligand Properties of Pyridine-Thiols

Pyridine-thiol derivatives are well-recognized for their ability to act as versatile ligands. The coordination behavior of these molecules is primarily dictated by the interplay between the pyridine nitrogen and the thiol sulfur. Generally, these compounds can exist in two tautomeric forms: the thione form and the thiol form. In solution and upon coordination to a metal center, the deprotonated thiol (thiolate) form is often favored.

Synthesis of Transition Metal Complexes, e.g., Platinum(II) and Platinum(III)

The synthesis of transition metal complexes with pyridine-thiol ligands is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. While specific studies on the synthesis of platinum complexes with this compound are not extensively documented in the available literature, the synthesis of platinum(II) and platinum(III) complexes with the closely related pyridine-2-thiol (B7724439) has been reported. acs.org

These syntheses often involve the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the pyridine-thiol ligand. The resulting complexes can be mononuclear or, in some cases, binuclear, where the pyridine-thiol ligand bridges two platinum centers. For instance, binuclear platinum(II) complexes of pyridine-2-thiol have been synthesized and characterized, and their electrochemical oxidation can lead to the formation of stable binuclear platinum(III) complexes. acs.org

The general synthetic approach for preparing platinum(II) complexes with bidentate ligands often involves the reaction of cis-[PtCl₂(DMSO)₂] with the ligand in a solvent like DMF. cityu.edu.hk The characterization of these complexes typically relies on spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹⁵Pt), FT-IR, and UV-Vis spectroscopy, with single-crystal X-ray diffraction providing definitive structural information. scholaris.canih.govuonbi.ac.kenih.gov Based on studies of similar ligands, it is anticipated that this compound would coordinate to platinum(II) in a square-planar geometry, likely through the pyridine nitrogen and the deprotonated sulfur atom.

Building Block for Complex Organic Molecules

The reactivity of the amino, chloro, and thiol functional groups, combined with the aromatic pyridine core, makes this compound a valuable starting material for the synthesis of more complex organic molecules, particularly fused heterocyclic systems.

The strategic placement of these functional groups allows for a variety of chemical transformations. For instance, the amino group can act as a nucleophile or be diazotized, the chloro group can be substituted by various nucleophiles, and the thiol group can undergo S-alkylation, oxidation, or participate in cyclization reactions.

While direct examples of the use of this compound in the synthesis of complex organic molecules are not widely reported, the utility of closely related compounds is well-established. For example, 2-Amino-6-chloropyridine has been identified as a key intermediate in the preparation of substituted quinolones. mdpi.com The synthesis of various bioactive heterocycles often relies on the versatile reactivity of substituted pyridines. nih.govnih.govmdpi.comsemanticscholar.org

The presence of the thiol group at the 3-position, adjacent to the amino group, opens up possibilities for the construction of fused thiazolo[3,2-a]pyridine or related heterocyclic systems through intramolecular cyclization reactions. The combination of the amino and thiol groups can react with suitable bifunctional electrophiles to construct a variety of fused ring systems. Furthermore, the chloro group at the 6-position provides a handle for further functionalization, for example, through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, thereby increasing molecular complexity. The synthesis of various fused pyridine systems from appropriately substituted pyridine precursors is a common strategy in medicinal and materials chemistry. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping help to visualize and quantify this structure, providing a basis for predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, acting as an electron acceptor, is open to nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more polarizable and reactive.

For pyridine (B92270) derivatives, this gap can be calculated using Density Functional Theory (DFT) methods, often with a basis set like B3LYP/6-311++G(d,p). While specific values for 2-Amino-6-chloropyridine-3-thiol are not published, analysis of related compounds like 2-amino-5-chloropyridine (B124133) shows that intermolecular hydrogen bonding can influence the charge transfer between HOMO and LUMO states. The presence of amino, chloro, and thiol groups on the pyridine ring is expected to significantly modulate the HOMO-LUMO energies and the resulting energy gap, thereby fine-tuning the molecule's reactivity profile.

Illustrative Data for Related Pyridine Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP)/6-311+G(d,p) |

| 2-amino-4-chloro-6-methylpyrimidine | - | - | ~3.0 | B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

An MEP map of this compound would be expected to reveal:

Negative Potential: Concentrated around the electronegative nitrogen atom of the pyridine ring and the sulfur atom of the thiol group. These regions represent the most likely sites for electrophilic attack.

Positive Potential: Located around the hydrogen atoms of the amino group (-NH2), indicating these are sites prone to nucleophilic attack or hydrogen bonding interactions.

Intermediate Potential: The carbon framework of the pyridine ring would show varying potential based on the electronic influence of the attached substituents.

This visual representation is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants.

The distribution of electron density within the pyridine ring of this compound is complex due to the competing electronic effects of its substituents.

Amino Group (-NH₂): Located at the C2 position, this group is a strong activator and electron-donating group through resonance, tending to increase electron density at the ortho (C3) and para (C5) positions.

Thiol Group (-SH): Positioned at C3, the thiol group is generally considered electron-withdrawing by induction but can also be a weak π-donor through resonance. Its net effect can activate or deactivate the ring depending on the reaction conditions.

Chloro Group (-Cl): At the C6 position, the chlorine atom is an electronegative, electron-withdrawing group (via induction) and a deactivator, while also being a weak π-donor.

Computational methods like Mulliken population analysis can quantify the charge on each atom. For the isomer 3-amino-5-chloropyridine-2-thiol, it's noted that the thiol group's electron-withdrawing nature activates the C5-chloro position for substitution. In this compound, the combined electron-donating effect of the amino group and the withdrawing effects of the chloro and thiol groups create a unique electronic landscape that dictates its reactivity.

Mechanistic Investigations via Computational Methods

Beyond static properties, computational chemistry is a powerful tool for exploring dynamic processes, such as chemical reaction mechanisms. By modeling transition states and reaction intermediates, researchers can elucidate the most probable pathways for a given transformation.

For this compound, several reaction types could be investigated computationally. A primary example is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C6 position is displaced by a nucleophile.

Theoretical elucidation of this pathway would involve:

Modeling Reactants: Creating optimized 3D structures of this compound and the incoming nucleophile.

Mapping the Potential Energy Surface: Calculating the energy of the system as the nucleophile approaches the pyridine ring.

Identifying Intermediates and Transition States: Locating the high-energy transition state and any stable intermediates (like the Meisenheimer complex) along the reaction coordinate.

Studies on other chloropyridines show that the LUMO or even the LUMO+1 can be crucial in determining the site of nucleophilic attack. DFT calculations could predict whether the reaction is kinetically or thermodynamically favored and how the amino and thiol groups stabilize or destabilize the transition state, thus controlling the reaction's feasibility and rate.

The reactivity of the pyridine scaffold is highly sensitive to its substituents. Computational modeling allows for a systematic study of these effects by making in silico modifications to the molecule. For instance, one could model:

Positional Isomerism: Shifting the amino group from the C2 to the C4 position would drastically alter the electron density distribution and, consequently, the molecule's reactivity towards electrophiles and nucleophiles.

Functional Group Replacement: Replacing the thiol (-SH) group with a hydroxyl (-OH) group would change the molecule's properties significantly. A hydroxyl group is a harder nucleophile and a stronger hydrogen bond donor than a thiol group. Computational models could quantify the resulting changes in the HOMO-LUMO gap, MEP, and reaction barriers.

Effect of Halogen: Substituting the chloro group with other halogens (e.g., -F, -Br) would impact the C-X bond strength and the carbon atom's electrophilicity, influencing the rate of nucleophilic substitution reactions.

By comparing the calculated properties and reaction energy profiles of these virtual analogs, researchers can gain a deep understanding of the structure-activity relationships governing this class of compounds.

Prediction of Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations provide valuable insights into a molecule's structure, vibrational modes, and electronic transitions, which directly correlate with experimental spectroscopic data. For pyridine derivatives, these computational studies are essential for understanding charge transfer mechanisms and identifying potential bioactive characteristics.

Typically, the process begins with the optimization of the molecular geometry using a specified basis set within DFT, such as B3LYP/6-311++G(d,p). Once the optimized structure is obtained, further calculations can be performed to predict various spectroscopic data.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies are calculated to simulate the infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes corresponding to specific functional groups within the molecule. For instance, in studies of similar pyridine derivatives, DFT calculations have been used to identify the characteristic stretching frequencies of N-H, C-H, and other significant bonds.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra, which are measured experimentally using UV-Vis spectroscopy, can be predicted using the TD-DFT method. These calculations yield information about the electronic transitions, including the excitation energies, wavelengths (λmax), and oscillator strengths. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a critical part of these studies, as the energy gap between them indicates the molecule's reactivity and polarizability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. These theoretical values are then compared with experimental data to confirm the molecular structure.

Although specific data tables for this compound cannot be presented due to a lack of published research, the tables below exemplify how such data is typically presented for related pyridine derivatives based on computational studies.

Table 1: Example of Predicted Vibrational Frequencies (FT-IR) for a Substituted Pyridine Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Aromatic Stretch | 3100 |

| C=N Ring Stretch | 1600 |

| C-Cl Stretch | 750 |

| S-H Stretch | 2550 |

Note: This table is illustrative and does not represent actual data for this compound.

Table 2: Example of Predicted Electronic Absorption Properties (UV-Vis) for a Substituted Pyridine Derivative

| Parameter | Predicted Value |

| λmax (nm) | 280 |

| Excitation Energy (eV) | 4.43 |

| Oscillator Strength (f) | 0.15 |

| HOMO-LUMO Gap (eV) | 5.2 |

Note: This table is illustrative and does not represent actual data for this compound.

Analytical Methodologies for Characterization of Pyridine Thiol Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture of 2-Amino-6-chloropyridine-3-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound have not been reported in the available literature. This data would typically reveal the presence of key functional groups such as N-H (amine), S-H (thiol), and C-Cl bonds, as well as the characteristic vibrations of the pyridine (B92270) ring.

Mass Spectrometry (MS, GC/MS, HPLC-MS)

While mass spectrometry is a standard technique for determining the molecular weight and fragmentation pattern of organic compounds, specific mass spectral data for this compound, whether through direct infusion, GC/MS, or HPLC-MS, could not be located in the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax) of this compound is not available in the searched literature. This data is useful for understanding the electronic transitions within the molecule.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC)

Specific HPLC methods for the separation and quantification of this compound, including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength, are not described in the available scientific literature.

Reversed-Phase Liquid Chromatography for Thiol Compounds

Reversed-Phase Liquid Chromatography (RPLC) is a cornerstone analytical technique for the separation and quantification of a wide array of organic molecules, including pyridine-thiol derivatives. This method is particularly well-suited for compounds that possess some degree of hydrophobicity, allowing for their interaction with a nonpolar stationary phase. In the analysis of thiol compounds, RPLC is often coupled with a derivatization step. This is because simple thiols lack a strong chromophore, making them difficult to detect using standard UV-Vis spectrophotometers.

The derivatization process involves reacting the thiol group (-SH) with a reagent to form a stable derivative that exhibits strong UV absorption at a specific wavelength. nih.gov For instance, reagents like 1-benzyl-2-chloropyridinium (B76325) bromide can react quantitatively with thiol groups to yield S-pyridinium derivatives, which are highly responsive to UV detection. nih.govresearchgate.net This pre-column derivatization enhances the sensitivity and selectivity of the analysis. mdpi.com

The separation is typically achieved on a nonpolar stationary phase, such as a Zorbax SB C18 or similar octadecylsilyl (ODS) bonded silica (B1680970) column. nih.govresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comhelixchrom.com The composition of the mobile phase is optimized to achieve efficient separation of the target analyte from impurities and other components in the sample matrix. By adjusting the solvent gradient, pH, and buffer concentration, chromatographers can fine-tune the retention and resolution of the pyridine-thiol derivatives. sielc.com For example, a method for determining 3,4-diaminopyridine (B372788) utilized a C18 column with a mobile phase of acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium (B1175870) acetate (B1210297), adjusted to an acidic pH. researchgate.net

The following table outlines a representative set of parameters for the RPLC analysis of thiol derivatives.

| Parameter | Description |

| Stationary Phase | Reversed-Phase C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile / Buffered Aqueous Solution |

| Derivatization Reagent | 1-benzyl-2-chloropyridinium bromide |

| Detection | UV-Vis at 315 nm (for the derivative) nih.gov |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Injection Volume | 1-20 µL |

This methodology allows for the development of robust and reproducible assays for the quantification of thiol compounds, providing critical data on purity and stability. The detection and quantitation limits for such methods can be very low, often in the micromolar (µmol/L) range. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and halogens in a sample. It serves as a crucial checkpoint in chemical synthesis to verify the empirical formula of a newly synthesized compound, such as this compound. By comparing the experimentally determined elemental composition with the theoretically calculated values, chemists can confirm the purity and identity of the target molecule.

For the compound this compound, the molecular formula is C₅H₅ClN₂S. The theoretical elemental composition is calculated based on its atomic constituents and the total molecular weight. Any significant deviation between the found values and the calculated values would suggest the presence of impurities, residual solvents, or an incorrect structure. This analysis is a standard procedure in the characterization of novel heterocyclic compounds.

The expected theoretical values for this compound are presented in the table below. An experimental analysis of a pure sample is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values.

| Element | Theoretical % |

| Carbon (C) | 37.38% |

| Hydrogen (H) | 3.14% |

| Chlorine (Cl) | 22.07% |

| Nitrogen (N) | 17.44% |

| Sulfur (S) | 19.96% |

| Molecular Formula | C₅H₅ClN₂S |

| Molecular Weight | 160.63 g/mol |

Q & A

Q. Basic

- NMR : Thiol protons (-SH) appear as a broad singlet at δ 3.5–4.5 ppm (disappear upon oxidation). Aromatic protons adjacent to chlorine show deshielding (δ 7.5–8.5 ppm).

- IR : Thiol S-H stretch at ~2550 cm⁻¹; oxidation replaces this with S-S stretches (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 160.59 (calculated for C₅H₆ClN₂S), with fragmentation patterns confirming substituent positions .

What experimental strategies optimize regioselectivity in nucleophilic substitution reactions at the 6-chloro position?

Q. Advanced

- Solvent Effects : Use DMF to stabilize transition states via polarity.

- Catalysis : Add KI to enhance chloride leaving-group mobility (Finkelstein-like conditions).

- Temperature Control : Reactions at 80–100°C improve kinetics without promoting side reactions (e.g., thiol oxidation).

- Competitive Experiments : Compare reactivity with analogs (e.g., 6-chloropyridazine-3-thiol) to isolate steric/electronic factors .

How should researchers resolve contradictions in reported redox potentials for the thiol group?

Q. Advanced

- Controlled Replicates : Repeat experiments under inert atmospheres (N₂/Ar) to exclude oxygen interference.

- Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure oxidation potentials.

- Computational Validation : Compare experimental redox potentials with DFT-calculated HOMO energies (B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or protonation states .

What computational methods predict the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Chlorine’s electron-withdrawing effect lowers LUMO energy at the 6-position.

- Docking Studies : Model interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency.

- Kinetic Isotope Effects (KIE) : Compare C-Cl vs. C-S bond activation barriers to guide catalyst selection .

How can researchers mitigate oxidative degradation during long-term storage?

Q. Basic

- Storage Conditions : Use amber vials under argon at –20°C.

- Stabilizers : Add 0.1% w/w ascorbic acid or BHT to scavenge radicals.

- Purity Monitoring : Quarterly HPLC analysis (C18 column, 220 nm detection) to track disulfide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.